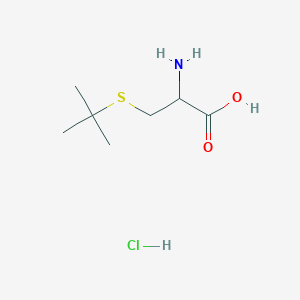
S-tert-Butyl-L-cysteine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-tert-Butyl-L-cysteine hydrochloride: is a derivative of the amino acid cysteine. It is characterized by the presence of a tert-butyl group attached to the sulfur atom of the cysteine molecule. This compound is often used in scientific research due to its unique properties and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of S-tert-Butyl-L-cysteine hydrochloride typically involves the protection of the thiol group of L-cysteine with a tert-butyl group. This can be achieved through the reaction of L-cysteine with tert-butyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of thiol protection and subsequent conversion to the hydrochloride salt, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: : S-tert-Butyl-L-cysteine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to regenerate the free thiol group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Free thiol group.
Substitution: Various substituted cysteine derivatives
Scientific Research Applications
Chemistry: : S-tert-Butyl-L-cysteine hydrochloride is used as a building block in peptide synthesis. It helps in the protection of the thiol group during the synthesis process .
Biology: : In biological research, this compound is used to study the role of cysteine residues in proteins and enzymes. It is also used in the synthesis of cysteine-containing peptides .
Industry: : In the industrial sector, it is used in the production of various biochemical reagents and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of S-tert-Butyl-L-cysteine hydrochloride involves its interaction with cysteine residues in proteins. The tert-butyl group provides steric protection to the thiol group, preventing unwanted reactions during peptide synthesis. This allows for selective modification of cysteine residues in proteins and peptides .
Comparison with Similar Compounds
Similar Compounds
L-Cysteine hydrochloride: Lacks the tert-butyl group, making it more reactive.
S-tert-Butylmercapto-L-cysteine: Similar structure but different functional group positioning
Uniqueness: : S-tert-Butyl-L-cysteine hydrochloride is unique due to its tert-butyl group, which provides steric hindrance and stability. This makes it particularly useful in peptide synthesis and other applications where selective protection of the thiol group is required .
Properties
Molecular Formula |
C7H16ClNO2S |
|---|---|
Molecular Weight |
213.73 g/mol |
IUPAC Name |
2-amino-3-tert-butylsulfanylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-7(2,3)11-4-5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H |
InChI Key |
MHBMYFJKEBCMDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCC(C(=O)O)N.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
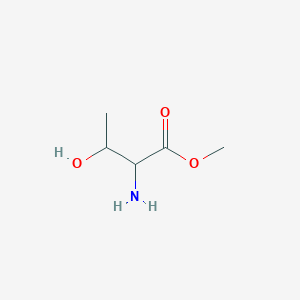
![4-Amino-2-chloro-5-[(trimethylsilyl)ethynyl]benzonitrile](/img/structure/B8816522.png)
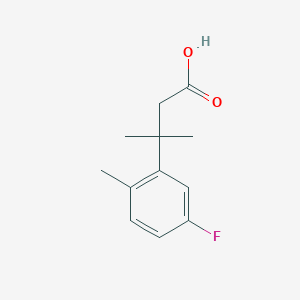
![3-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8816529.png)

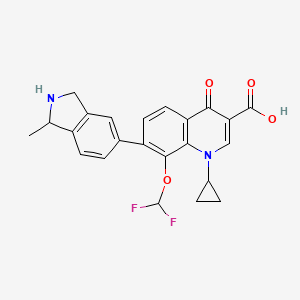
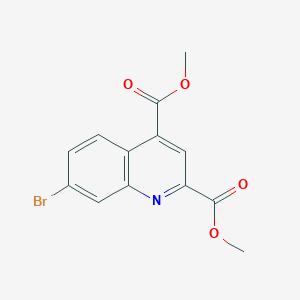

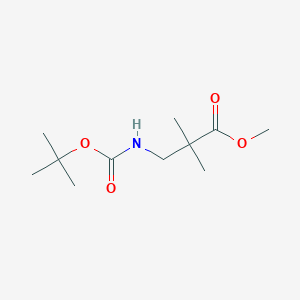

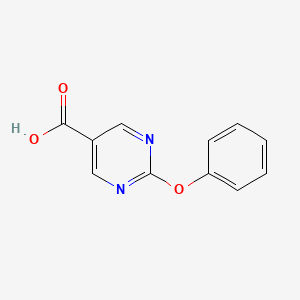
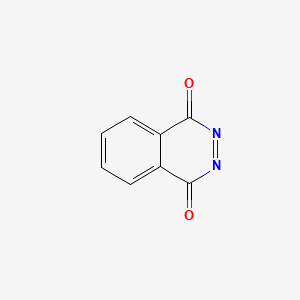
![7-bromo-4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B8816582.png)

